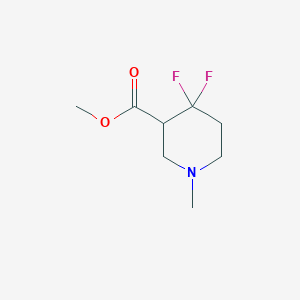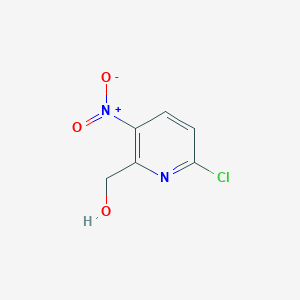
(6-Chloro-3-nitropyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 3rd position, and a hydroxymethyl group at the 2nd position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitropyridin-2-yl)methanol typically involves the nitration of 2-chloropyridine followed by reduction and subsequent hydroxymethylation. One common method involves the reaction of 2-chloropyridine with nitric acid to introduce the nitro group at the 3rd position. The resulting 6-chloro-3-nitropyridine is then reduced using a suitable reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid to yield 6-chloro-3-aminopyridine. Finally, the hydroxymethylation is achieved by reacting 6-chloro-3-aminopyridine with formaldehyde under basic conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for methoxylation, or ammonia in methanol for aminolysis
Major Products Formed
Oxidation: (6-Chloro-3-nitropyridin-2-yl)carboxylic acid.
Reduction: (6-Chloro-3-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(6-Chloro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of (6-Chloro-3-nitropyridin-2-yl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloro-3-nitropyridin-2-amine: Similar structure but has an amino group instead of a hydroxymethyl group.
3-Nitropyridine: Lacks both the chloro and hydroxymethyl groups
Uniqueness
(6-Chloro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and hydroxymethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
1204400-59-8 |
|---|---|
Molekularformel |
C6H5ClN2O3 |
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
(6-chloro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-2,10H,3H2 |
InChI-Schlüssel |
JPHGOJWJLRMPCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


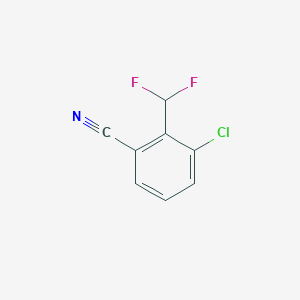

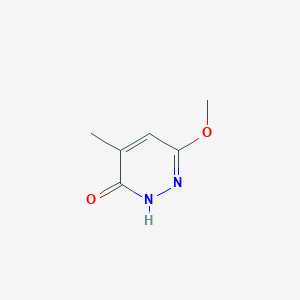
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
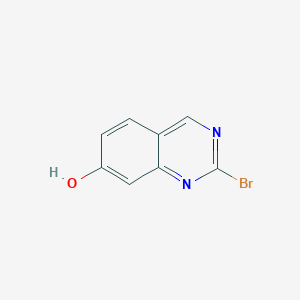
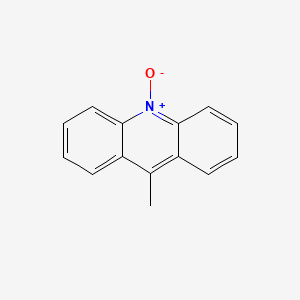


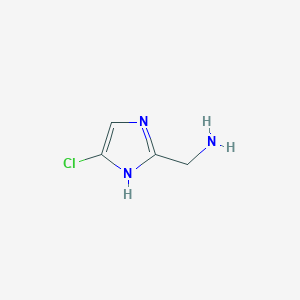


![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)

